molecular formula C8H6N2 B587873 1H-2,6a-Diazacyclobut[cd]indene(9CI) CAS No. 146781-74-0

1H-2,6a-Diazacyclobut[cd]indene(9CI)

Cat. No.: B587873
CAS No.: 146781-74-0
M. Wt: 130.15
InChI Key: FPFJJAXDRPCJFA-UHFFFAOYSA-N
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Description

1H-2,6a-Diazacyclobut[cd]indene(9CI) (hereafter referred to as 9CI) is a polycyclic heterocyclic compound featuring a fused indene core with a diazacyclobutane ring system. Its structure includes nitrogen atoms within the cyclobutane moiety, which confer unique electronic and steric properties. The anthracene-like fused aromatic system in 9CI serves as a fluorophore, enabling applications in fluorescence-based molecular recognition and DNA interaction studies . Key structural attributes include:

  • A conjugated π-system derived from the indene backbone.
  • A large stacking surface due to the anthracene-derived fluorophore, critical for fluorescence efficiency .

Properties

CAS No.

146781-74-0

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-2-6-4-9-7-5-10(3-1)8(6)7/h1-4H,5H2

InChI Key

FPFJJAXDRPCJFA-UHFFFAOYSA-N

SMILES

C1C2=C3N1C=CC=C3C=N2

Synonyms

1H-2,6a-Diazacyclobut[cd]indene(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Fluorophore-Containing Analogues

Key Compounds :

  • Compound 3/4 : Smaller aromatic rings (e.g., benzene or naphthalene) as fluorophores.
  • Compound 5 (9CI) and Compound 6 : Anthracene-based fluorophores with substitutions at different positions.
Property 9CI (Compound 5) Compound 3/4 Compound 6
Fluorophore Size Anthracene (large surface) Benzene/naphthalene (small) Anthracene with substitutions
Fluorescence Signal Strong with DNA interaction Weak or negligible Moderate (position-dependent)
Stacking Efficiency High (optimal for DNA binding) Low Moderate

Research Findings :

  • The anthracene ring in 9CI is essential for strong fluorescence, as smaller fluorophores (Compounds 3/4) fail to produce detectable signals .
  • Substitutions on the anthracene ring (Compound 6) reduce conjugation efficiency compared to 9CI, highlighting the importance of unmodified large π-systems .

Key Compounds :

  • 1H-2,3-Dihydroperimidine Derivatives (): Feature a dihydroperimidine core with substituents optimized for PTP1B inhibition.
Property 9CI 1H-2,3-Dihydroperimidine Derivatives
Core Structure Diazacyclobutane + indene Dihydroperimidine (benzene fused with dihydro-pyrimidine)
Biological Activity Not reported PTP1B inhibitors (IC₅₀: micromolar)
Selectivity N/A 3.48–2.10-fold selectivity over TCPTP

Research Insights :

  • In contrast, dihydroperimidine derivatives demonstrate targeted enzyme inhibition, emphasizing the role of nitrogen placement and substituents in biological activity .

Indene-Based Polycyclic Systems

Key Compounds :

  • Indene (C₉H₈): A simple bicyclic hydrocarbon.
  • Indeno[1,2,3-cd]pyrene (C₂₂H₁₂): A polycyclic aromatic hydrocarbon (PAH).
Property 9CI Indene Indeno[1,2,3-cd]pyrene
Aromatic System Diazacyclobutane + indene Bicyclic indene Hexacyclic PAH
Reactivity Polar due to N atoms High (prone to polymerization) Stable, carcinogenic
Applications Fluorescence probes Polymer precursors Environmental pollutant

Structural Analysis :

  • 9CI’s nitrogen atoms increase polarity compared to pure hydrocarbons like indene, altering solubility and reactivity. Indene derivatives polymerize readily under acidic conditions, whereas 9CI’s heteroatoms likely hinder such reactions .

Oxygen- and Sulfur-Containing Analogues

Key Compounds :

  • 1H-2,6-Dioxahexahydrocyclopent[cd]indene (): A tricyclic dilactone iridoid with oxygen atoms.
  • Pederoside (): Features a dioxacyclopentane ring and a thioester group.
Property 9CI 1H-2,6-Dioxahexahydrocyclopent[cd]indene Pederoside
Heteroatoms Nitrogen (diazacyclobutane) Oxygen (dilactone) Oxygen + sulfur
Electronic Effects Electron-deficient ring Electron-rich due to oxygen lone pairs Polarizable sulfur atom
Bioactivity DNA interaction Iridoid (plant defense metabolite) Cytotoxic (NSC 305984)

Functional Implications :

  • Replacement of nitrogen with oxygen (e.g., in iridoids) increases electron density, enabling hydrogen bonding. Conversely, 9CI’s nitrogen atoms may facilitate interactions with electron-deficient biomolecules like DNA .

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